molecular formula C97H153N31O29 B136837 Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- CAS No. 136058-51-0

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester-

Cat. No.: B136837
CAS No.: 136058-51-0
M. Wt: 2217.4 g/mol
InChI Key: AKZKPAJMSKSYSH-FECDBLDFSA-N
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Description

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- is a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins, adding a phosphate group to specific amino acids such as serine, threonine, or tyrosine. This phosphorylation regulates various cellular processes, including cell growth, differentiation, and metabolism. Protein kinase inhibitors are crucial in the treatment of diseases like cancer, where hyperactive protein kinases drive the proliferation of malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase inhibitor M (6-24) involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of protein kinase inhibitor M (6-24) involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- has a wide range of scientific research applications, including:

Mechanism of Action

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- exerts its effects by binding to the active site of protein kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of malignant cell proliferation. The molecular targets of protein kinase inhibitor M (6-24) include various kinases involved in critical cellular processes, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .

Comparison with Similar Compounds

Similar Compounds

Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- can be compared with other kinase inhibitors such as:

Uniqueness

What sets protein kinase inhibitor M (6-24) apart from these compounds is its specificity and potency against a unique set of kinases. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, protein kinase inhibitor M (6-24) may exhibit better pharmacokinetic properties, such as improved bioavailability and metabolic stability .

Properties

CAS No.

136058-51-0

Molecular Formula

C97H153N31O29

Molecular Weight

2217.4 g/mol

IUPAC Name

(3S)-3-amino-4-[(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-1-cyclohexyl-4-(4H-imidazol-4-yl)-2-oxobutoxy]-4-oxobutanoic acid

InChI

InChI=1S/C97H153N31O29/c1-10-46(3)74(127-89(151)64(35-53-21-14-12-15-22-53)122-88(150)66(40-72(138)139)121-79(141)48(5)114-86(148)63(124-90(152)73(100)51(8)130)36-54-28-30-57(132)31-29-54)92(154)116-49(6)80(142)125-67(44-129)82(144)111-42-69(134)118-60(26-19-33-109-96(103)104)85(147)128-76(52(9)131)91(153)112-43-70(135)117-59(25-18-32-108-95(101)102)83(145)119-61(27-20-34-110-97(105)106)84(146)123-65(39-68(99)133)87(149)115-50(7)81(143)126-75(47(4)11-2)93(155)120-62(37-56-41-107-45-113-56)77(140)78(55-23-16-13-17-24-55)157-94(156)58(98)38-71(136)137/h12,14-15,21-22,28-31,41,45-52,55-56,58-67,73-76,78,129-132H,10-11,13,16-20,23-27,32-40,42-44,98,100H2,1-9H3,(H2,99,133)(H,111,144)(H,112,153)(H,114,148)(H,115,149)(H,116,154)(H,117,135)(H,118,134)(H,119,145)(H,120,155)(H,121,141)(H,122,150)(H,123,146)(H,124,152)(H,125,142)(H,126,143)(H,127,151)(H,128,147)(H,136,137)(H,138,139)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t46-,47-,48-,49-,50-,51+,52+,56?,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,78?/m0/s1

InChI Key

AKZKPAJMSKSYSH-FECDBLDFSA-N

SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N

Synonyms

18-D-Arg-24-Asp-cyclohexyl ester-PKi (6-24)
PKi (6-24), D-Arg(18)-Asp(24)-cyclohexyl ester-
PKi (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester-
PKi(m) (6-24)
protein kinase inhibitor M (6-24)

Origin of Product

United States

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